3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone
Overview
Description
1,2,3,4-Tetrahydroisoquinolines are a large group of natural products . They are classified as secondary amines and are usually colorless viscous liquids . They are soluble in most organic solvents .
Synthesis Analysis
THIQs can be synthesized by reducing isoquinoline with tin and hydrochloric acid or sodium and ethanol . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Chemical Reactions Analysis
THIQs can undergo various chemical reactions. For example, they can be functionalized at the C(1) position through multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of THIQs can vary. For example, 1,2,3,4-tetrahydroisoquinoline has a refractive index of 1.568, a boiling point of 232-233 °C, a melting point of -30 °C, and a density of 1.064 g/mL at 25 °C .Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, interact with various biological targets . These interactions can lead to diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Many drugs interact with more than one type of receptor and some may alter the pharmacokinetics of co-administered drugs by enzyme induction or inhibition . It’s plausible that this compound may also have multiple modes of action.
Biochemical Pathways
It’s known that thiqs can originate as a consequence of condensation reactions between biogenic amines and a number of other electrophilic, reactive compounds . This suggests that the compound might interact with various biochemical pathways.
Pharmacokinetics
The physicochemical properties of a drug, including its molecular size and shape, the degree of ionization, and the lipid and water solubility, can influence its pharmacokinetics .
Result of Action
It’s known that thiqs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound might have a broad range of molecular and cellular effects.
Safety and Hazards
Future Directions
THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-6-2-5-9-21(17)23(27)24-13-11-19(12-14-24)22(26)25-15-10-18-7-3-4-8-20(18)16-25/h2-9,19H,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYGAGWSQQHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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